
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea is an organic compound that features a bromophenyl group and a pyridinylmethyl group linked by a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 3-bromophenyl isocyanate with 3-pyridinemethanamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or column chromatography would be employed to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: Reduced products may include amines or alcohols.
科学的研究の応用
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The bromophenyl and pyridinylmethyl groups can interact with the target molecule through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with the pyridinyl group in the 2-position.
Uniqueness
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the bromine and pyridinyl groups, which can influence its reactivity and binding properties. This unique structure can lead to distinct biological activities and material properties compared to its analogs.
特性
分子式 |
C13H12BrN3O |
|---|---|
分子量 |
306.16 g/mol |
IUPAC名 |
1-(3-bromophenyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H12BrN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18) |
InChIキー |
QICPPHIRJHKOGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
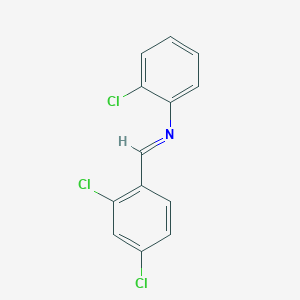

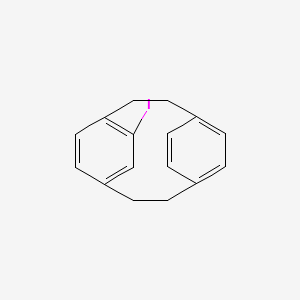
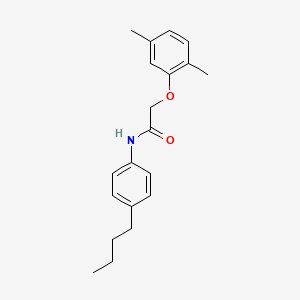
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
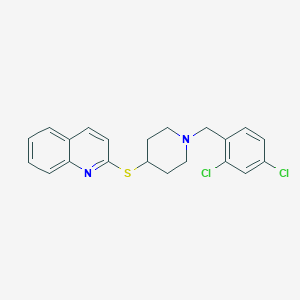

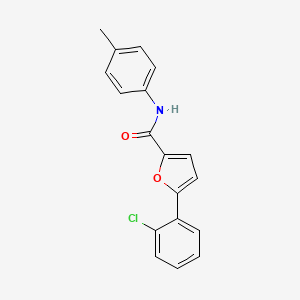

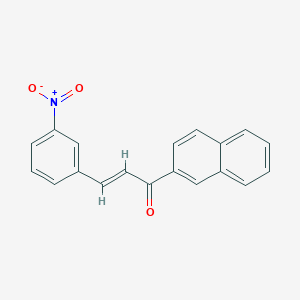

![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)

